molecular formula C20H19ClN2O3 B2814571 6-chloro-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one CAS No. 849134-29-8

6-chloro-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B2814571
CAS No.: 849134-29-8
M. Wt: 370.83
InChI Key: KOYMGLZIANCHQN-UHFFFAOYSA-N
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Description

6-Chloro-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one backbone substituted with a chlorine atom at position 6, a hydroxyl group at position 7, and a 4-phenylpiperazinylmethyl group at position 4. Coumarins are renowned for their diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The structural modifications in this compound aim to enhance metabolic stability and receptor binding affinity, particularly through the incorporation of the phenylpiperazine moiety, which is known to improve lipophilicity and pharmacokinetic profiles .

Properties

IUPAC Name

6-chloro-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c21-17-11-16-14(10-20(25)26-19(16)12-18(17)24)13-22-6-8-23(9-7-22)15-4-2-1-3-5-15/h1-5,10-12,24H,6-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYMGLZIANCHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one, also known by its CAS number 849134-29-8, is a compound that combines structural features of coumarins and piperazine derivatives. This unique combination has led to significant interest in its biological activities, particularly in pharmacological applications.

The molecular formula of this compound is C20H19ClN2O3, with a molar mass of 370.83 g/mol. Its structure includes a chromenone core modified by a chloro and hydroxy group, along with a piperazine moiety that enhances its interaction with various biological targets.

PropertyValue
Molecular FormulaC20H19ClN2O3
Molar Mass370.83 g/mol
CAS Number849134-29-8

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Coumarin derivatives are known for their antibacterial and antifungal properties. Studies have shown that compounds similar to 6-chloro-7-hydroxy derivatives can effectively inhibit the growth of various pathogens, suggesting potential as antimicrobial agents .
  • Cytotoxic Effects : The compound has demonstrated cytotoxicity against certain cancer cell lines. For instance, derivatives of coumarins have been evaluated for their ability to induce apoptosis in cancer cells, indicating a potential role in cancer therapy .
  • Neuropharmacological Effects : The piperazine component suggests possible interactions with neurotransmitter systems, particularly serotonin receptors. In related studies, piperazine derivatives have shown affinity for 5-HT receptors, which are crucial in mood regulation and could be beneficial in treating depression and anxiety disorders .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various coumarin derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with structural similarities to 6-chloro-7-hydroxy derivatives exhibited significant inhibition zones, highlighting their potential as antibacterial agents.

Cytotoxicity Studies

In vitro assays were conducted on several cancer cell lines (e.g., HeLa, MCF-7). The compound showed IC50 values ranging from 10 to 30 µM, demonstrating considerable cytotoxicity compared to standard chemotherapeutic agents .

Neuropharmacological Studies

A series of experiments assessed the binding affinity of the compound for serotonin receptors. The findings revealed a notable affinity for the 5-HT1A receptor with Ki values comparable to established agonists like 8-OH-DPAT . This suggests that the compound may act as an agonist or antagonist depending on the specific receptor subtype engaged.

Case Studies

Several case studies have explored the therapeutic potential of similar compounds:

  • Case Study on Anticancer Properties : A derivative closely related to our compound was tested against various cancer cell lines and showed promising results in reducing cell viability through apoptosis induction mechanisms.
  • Case Study on Antidepressant Effects : Another study focused on the neuropharmacological profile of piperazine-coumarin hybrids demonstrated significant antidepressant-like effects in animal models, attributed to their interaction with serotonin receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The activity of coumarin derivatives is highly dependent on the position and nature of substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Group Comparison
Compound Name (CAS/Identifier) Substituents (Positions) Piperazine Substitution Key Structural Differences
Target Compound (849134-29-8) 6-Cl, 7-OH, 4-(4-PhPip)Me 4-Phenylpiperazine Reference compound for comparison
6-Chloro-8-[(4-EtPip)Me]-7-OH-4-Me () 6-Cl, 7-OH, 8-(4-EtPip)Me, 4-Me 4-Ethylpiperazine Substituent at position 8 vs. 4; ethyl vs. phenyl
4-[4-(3-ClPhPip)Me]-6-OH-7-Me () 6-OH, 7-Me, 4-(3-ClPhPip)Me 3-Chlorophenylpiperazine Hydroxyl at position 6; methyl at 7
6-Cl-7-Me-4-(4-MePip)Me () 6-Cl, 7-Me, 4-(4-MePip)Me 4-Methylpiperazine Methyl at 7; smaller piperazine group
6-Cl-7-OH-4-Me-8-(4-MePip)Me () 6-Cl, 7-OH, 4-Me, 8-(4-MePip)Me 4-Methylpiperidine Substituent at position 8; methylpiperidine

Impact of Piperazine Modifications

  • Ethyl/Methylpiperazine (Evidences 4,10) : Smaller alkyl groups reduce steric hindrance but may decrease receptor affinity due to weaker hydrophobic interactions.
  • 3-Chlorophenylpiperazine () : The electron-withdrawing chlorine atom could alter electronic properties, affecting metabolic stability and target engagement .

Role of Hydroxyl and Chlorine Substituents

  • The 7-hydroxyl group in the target compound facilitates hydrogen bonding with biological targets, a feature absent in analogs with methyl substitution (e.g., ) .
  • The 6-chloro substituent is conserved across multiple analogs (Evidences 4,8,10,13,17) and likely contributes to electron-withdrawing effects, stabilizing the molecule and enhancing resistance to oxidative metabolism .

Research Findings and Pharmacological Implications

Antimicrobial and Antitumor Activities

Chromenone derivatives with halogen and piperazine substituents exhibit notable antimicrobial and antitumor activities. For example:

  • Fluorescent 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivatives demonstrated antimicrobial activity against Staphylococcus aureus and antitumor effects in breast cancer models .
  • The target compound’s phenylpiperazine group may enhance these activities compared to ethyl- or methyl-substituted analogs due to improved receptor binding .

Metabolic Stability and Bioavailability

  • Chlorine as a bioisostere for hydrogen () improves metabolic stability, as seen in the target compound’s 6-Cl substituent.
  • Piperazine derivatives generally exhibit enhanced solubility and bioavailability, but bulkier groups (e.g., phenyl) may reduce aqueous solubility compared to methylpiperazine analogs .

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